Phensuximide
Overview
Description
Phensuximide is a member of the succinimide class with anticonvulsant properties. It is primarily used to treat absence (petit mal) seizures by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness . The compound reduces the frequency of attacks by depressing nerve transmission in the motor cortex .
Mechanism of Action
Target of Action
Phensuximide, a member of the succinimide class, primarily targets the inhibitory neuronal systems that are crucial in the generation of the three per second rhythm . It is believed to bind to T-type voltage-sensitive calcium channels .
Mode of Action
It is known to suppress the paroxysmal three cycle per second spike and wave eeg pattern associated with lapses of consciousness in petit mal seizures . This suppression is achieved by depressing nerve transmission in the motor cortex . It’s effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Biochemical Pathways
It is known that the drug’s effects are related to its ability to inhibit the accumulation of cyclic amp and cyclic gmp in brain tissue following depolarization .
Pharmacokinetics
This compound is rapidly and completely absorbed . It has a protein binding of 21% . The drug is metabolized in the liver (hepatic metabolism) .
Result of Action
The primary result of this compound’s action is the reduction in the frequency of attacks in petit mal seizures. This is achieved by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness .
Biochemical Analysis
Biochemical Properties
Phensuximide interacts with inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Cellular Effects
This compound suppresses the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness in petit mal seizures . The frequency of attacks is reduced by depression of nerve transmission in the motor cortex .
Molecular Mechanism
It is believed to act in inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly and completely absorbed .
Dosage Effects in Animal Models
It is known that this compound is used in the treatment of epilepsy .
Metabolic Pathways
This compound is metabolized in the liver
Transport and Distribution
This compound is rapidly and completely absorbed
Subcellular Localization
It is known that this compound is rapidly and completely absorbed .
Preparation Methods
The reaction typically involves the use of 4,4’-bipyridine and palladium diacetate as catalysts in tetrahydrofuran and water at 80°C for 24 hours . This method yields phensuximide with a high purity and efficiency.
Chemical Reactions Analysis
Phensuximide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phensuximide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of succinimides in various chemical reactions.
Biology: this compound is used in research to understand its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Beyond its use as an anticonvulsant, this compound is being investigated for its potential therapeutic effects in other neurological disorders.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Comparison with Similar Compounds
Phensuximide is often compared with other succinimide anticonvulsants, such as ethosuximide and methsuximide . While all three compounds share a similar core structure and are used to treat absence seizures, they differ in their pharmacokinetic properties and side effect profiles. For example:
Ethosuximide: Known for its effectiveness in treating absence seizures in children, it has a relatively favorable side effect profile.
Methsuximide: Less commonly used due to its more severe side effects, it is typically reserved for cases where other treatments have failed.
This compound’s unique properties, such as its specific action on the motor cortex and its ability to inhibit cyclic nucleotide accumulation, make it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
1-methyl-3-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFNJKHKGIJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023460 | |
Record name | Phensuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e+00 g/L | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
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Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
86-34-0 | |
Record name | Phensuximide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phensuximide [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |
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Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
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Record name | phensuccimide | |
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Record name | Phensuximide | |
Source | EPA DSSTox | |
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Record name | Phensuximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |
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Record name | PHENSUXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |
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Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phensuximide in managing seizures?
A1: While the precise mechanism of action of this compound remains unclear, research suggests that it may exert its anticonvulsant effects by altering neurotransmission mechanisms and possibly influencing cellular membrane function. []
Q2: How does this compound compare to other anticonvulsants like ethosuximide in terms of its effects on cyclic nucleotides?
A2: Studies show that this compound, unlike ethosuximide, inhibits the accumulation of both cyclic AMP and cyclic GMP in depolarized brain tissue, suggesting a potential difference in their mechanisms of action. [] This distinction might explain why this compound exhibits activity against maximal electroshock seizures (MES) while ethosuximide does not. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. []
Q4: Which spectroscopic techniques have been employed to characterize this compound?
A4: Researchers have used various spectroscopic techniques to analyze this compound, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, proton environments, and fragmentation patterns of the molecule.
Q5: What is the impact of magnesium trisilicate on this compound?
A5: Magnesium trisilicate, a common antacid ingredient, exhibits significant adsorption of this compound in vitro. [] This interaction could potentially influence the bioavailability of this compound when co-administered with antacids containing magnesium trisilicate.
Q6: Are there any known catalytic applications of this compound?
A6: While this compound is primarily recognized for its anticonvulsant properties, research has explored its use as a carrier molecule in the development of potential central nervous system antitumor agents. []
Q7: Have there been any computational studies on this compound?
A7: Yes, researchers have employed computational chemistry techniques to investigate this compound. For instance, studies have used chiral solvating agents and lanthanide shift reagents in conjunction with 1H NMR to differentiate between this compound enantiomers. []
Q8: What is the metabolic fate of this compound in dogs?
A8: In dogs, this compound is metabolized into several compounds, including α-phenylsuccinimide, levo -2-phenylsuccinamic acid, and N-methyl-α-( p -hydroxyphenyl)succinimide. Notably, no α-( p -hydroxyphenyl) succinimide is detected as a metabolic product. []
Q9: How do the plasma concentrations of this compound compare to its desmethyl metabolite in relation to clinical efficacy?
A9: Studies indicate that this compound, with a mean half-life of 7.8 hours, achieves lower average fasting plasma levels compared to its desmethyl metabolite. This difference in pharmacokinetic profiles might contribute to the relatively weaker antiepileptic effect observed with this compound. []
Q10: How do plasma concentrations of ethosuximide compare to this compound in treating petit mal epilepsy?
A10: Research suggests that ethosuximide, at dosages of 10–45 mg kg−1 day−1, reaches steady-state plasma concentrations between 10 and 150 μg ml−1 in children with petit mal epilepsy, demonstrating significant interindividual pharmacokinetic variability. [] This variability highlights the importance of monitoring plasma concentrations for individualized treatment optimization.
Q11: What were the long-term effects observed in patients treated with this compound for epilepsy?
A11: Long-term studies on patients receiving this compound revealed a potential decrease in its effectiveness over time. [] This observation highlights the need for continuous monitoring and potential adjustments in treatment strategies for long-term management of epilepsy with this compound.
Q12: Has this compound shown any efficacy in treating conditions other than epilepsy?
A12: Interestingly, this compound, along with other anticonvulsants, demonstrated hepatotrophic effects in partially hepatectomized rats. [] This finding suggests potential avenues for further investigation into its therapeutic applications beyond epilepsy management.
Q13: Is there any evidence of resistance development with this compound?
A13: While specific resistance mechanisms related to this compound are not extensively discussed in the provided research, understanding the potential for resistance development and its relation to other anticonvulsant compounds is crucial for optimizing long-term treatment strategies. []
Q14: What are the known urotoxic effects of this compound?
A14: Studies have shown that this compound can induce urotoxicity in Fischer 344 rats, with morphological changes observed primarily in the proximal tubular cells of the kidneys. [, ] These changes are characterized by features such as large vacuoles, opaque granule accumulation, and brush border damage. []
Q15: How does phenobarbital pretreatment influence the urotoxic effects of this compound?
A15: Pretreatment with phenobarbital has been found to potentiate the urotoxic effects of this compound in rats, leading to more pronounced hematuria, proteinuria, and bladder hemorrhages. [, ] This interaction underscores the importance of considering potential drug interactions when using this compound in conjunction with other medications.
Q16: Are there any concerns regarding the safety of this compound in patients with hepatic porphyrias?
A16: this compound is generally considered unsafe for individuals with hepatic porphyrias due to its potential to precipitate acute attacks. [, ] This risk is associated with its ability to induce experimental porphyria in animal models. [, ]
Q17: Have there been any specific drug delivery strategies investigated for this compound?
A17: While the provided research does not delve into specific drug delivery approaches for this compound, optimizing its delivery to target tissues could potentially enhance its therapeutic efficacy and minimize potential side effects.
Q18: Which analytical techniques have been employed for the quantification of this compound in biological fluids?
A18: Various analytical methods have been developed and utilized for quantifying this compound concentrations in biological samples. These methods include gas chromatography (GC) [, , ], high-performance liquid chromatography (HPLC) [, ], and immunoassays like enzyme multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA). []
Q19: Has the presence of this compound been detected in environmental samples?
A19: Research has detected this compound in groundwater samples, indicating its potential presence as a contaminant in water resources. [] This finding highlights the need to assess the environmental fate and potential ecological impact of pharmaceutical compounds like this compound.
Q20: Are there any studies on the dissolution and solubility properties of this compound?
A20: While the provided research doesn't offer detailed insights into the dissolution and solubility characteristics of this compound, understanding these properties is essential for developing optimal formulations with desirable bioavailability and efficacy.
Q21: What is the importance of analytical method validation in the context of this compound research?
A21: Validating analytical methods used to characterize and quantify this compound is crucial for ensuring the accuracy, precision, and specificity of the obtained data. [] These validation procedures are essential for generating reliable and reproducible research findings.
Q22: Does this compound elicit any known immunological responses?
A22: The available research does not provide information on the immunogenicity or potential for inducing immunological responses associated with this compound.
Q23: What are some alternative anticonvulsant drugs to this compound, and how do they compare?
A23: Several alternative anticonvulsant medications are available, each with its own mechanism of action, efficacy, and safety profile. [] Some alternatives include ethosuximide, valproic acid, lamotrigine, and levetiracetam. [] Selecting the most appropriate anticonvulsant requires careful consideration of individual patient factors, seizure type, potential side effects, and drug interactions.
Q24: Are there any specific guidelines for the disposal of this compound?
A24: Proper disposal of pharmaceuticals like this compound is crucial for minimizing environmental contamination. [] Adhering to local regulations and guidelines for pharmaceutical waste disposal is essential.
Q25: What significant milestones have marked the research and development of this compound?
A25: Research into this compound and its applications has evolved over time, encompassing a wide range of disciplines, including medicinal chemistry, pharmacology, toxicology, and environmental science. [] These interdisciplinary efforts have contributed significantly to our understanding of this compound.
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